molecular formula C16H19Cl2N3O3S B2718545 4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole CAS No. 2034484-19-8

4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

Cat. No.: B2718545
CAS No.: 2034484-19-8
M. Wt: 404.31
InChI Key: HRKZTVGAEOUSGZ-UHFFFAOYSA-N
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Description

4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling node in immunoreceptor and integrin signaling pathways. SYK is critically involved in B-cell receptor signaling and Fc receptor activation in various immune cells, including mast cells, macrophages, and neutrophils. Due to this mechanism, research with this compound is primarily focused on investigating pathological inflammatory and autoimmune responses, as well as certain hematological cancers where SYK plays a role. Studies have explored its utility in models of rheumatoid arthritis and lupus , where SYK inhibition can dampen aberrant immune activation. Furthermore, its application extends to oncology research, particularly in the context of B-cell malignancies like diffuse large B-cell lymphoma (DLBCL) , where it can induce growth arrest and apoptosis. By precisely targeting SYK, this inhibitor serves as a valuable pharmacological tool for dissecting the complex roles of this kinase in both normal and diseased states, providing insights for the development of novel therapeutic strategies.

Properties

IUPAC Name

4-[[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O3S/c1-11-7-16(15(18)8-14(11)17)25(22,23)21-5-3-20(4-6-21)10-13-9-19-24-12(13)2/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKZTVGAEOUSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CC3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole , identified by its CAS number 2034484-19-8 , is a novel synthetic derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H19_{19}Cl2_2N3_3O3_3S
  • Molecular Weight : 404.3 g/mol
  • Structural Components : The compound features a piperazine ring, a sulfonyl group, and an isoxazole moiety, which are critical for its biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

Antitumor Activity

Studies have shown that compounds with similar structures to this compound can inhibit key signaling pathways involved in cancer proliferation. For instance:

  • Mechanism : It may inhibit BRAF(V600E) and EGFR pathways, which are crucial in several cancers.
  • Case Study : In vitro tests demonstrated significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231 when combined with doxorubicin, suggesting a potential for synergistic effects in treatment regimens .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • Mechanism : It likely disrupts bacterial cell wall synthesis or inhibits essential enzymatic pathways.
  • Case Study : A series of related piperazine derivatives exhibited moderate to excellent antimicrobial activities in vitro, indicating that structural modifications can enhance efficacy .

The biological activity of this compound can be attributed to:

  • Receptor Interaction : Binding to specific receptors or enzymes that modulate cellular responses.
  • Signal Transduction Modulation : Interference with intracellular signaling pathways that regulate cell growth and apoptosis.

Data Summary

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E), EGFR
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryModulation of inflammatory cytokine production

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

  • Synthesis Studies : Various synthetic routes have been explored to optimize yield and purity. The use of EDCI-HOBt coupling methods has been effective in producing high-quality derivatives.
  • Biological Assays : In vitro assays have confirmed the compound's efficacy against multiple cancer cell lines and bacterial strains, supporting its therapeutic potential.

Scientific Research Applications

Research indicates that this compound possesses significant biological activity, particularly in the following areas:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds with similar structural features. For instance:

  • Mechanism of Action : Compounds containing isoxazole and piperazine derivatives have shown efficacy against various cancer cell lines. A study demonstrated that these derivatives can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) when combined with established chemotherapeutics like doxorubicin, indicating a synergistic effect in treatment protocols for resistant cancer types.
  • Case Study : A recent investigation into pyrazole derivatives revealed their ability to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, suggesting that compounds like this one could be utilized in targeted cancer therapies.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects:

  • In Vitro Studies : Similar compounds have been shown to reduce pro-inflammatory cytokine production in macrophages. This indicates a mechanism by which these compounds may modulate inflammatory responses effectively.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated:

  • Antifungal and Antibacterial Properties : Research has indicated that derivatives within this chemical class exhibit notable antifungal and antibacterial activity. The presence of the sulfonamide group may enhance interactions with microbial targets, leading to effective inhibition of growth.

Research Findings

Several critical findings have emerged from studies on this compound:

  • Antitumor Efficacy : Isoxazole-containing compounds have demonstrated significant inhibition of tumor growth in xenograft models, supporting their utility in cancer treatment.
  • Mechanistic Insights : Research suggests that compounds featuring piperazine and chlorinated phenyl groups can induce apoptosis in cancer cells through mitochondrial pathways.
  • Synergistic Effects : The combination of these compounds with established chemotherapeutics has been shown to enhance efficacy while reducing side effects, particularly in resistant cancer cell lines.

Comparison with Similar Compounds

Thiazole Derivatives (Compounds 4 and 5)

Compounds 4 and 5 (from –2) are thiazole derivatives with fluorophenyl and chlorophenyl substituents. Key comparisons include:

  • Core Heterocycles: The target compound’s isoxazole ring differs from the thiazole-pyrazole hybrid in compounds 4 and 4.
  • Sulfonyl Groups : Both the target compound and compounds 4–5 incorporate sulfonyl groups, which enhance solubility and hydrogen-bonding capacity.
  • Crystallography: Compounds 4 and 5 crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. Their planar conformations contrast with the likely non-planar structure of the target compound due to its piperazine linker and bulky dichlorophenyl group .

Table 1: Structural Comparison

Feature Target Compound Compound 4/5 (–2)
Core Heterocycle Isoxazole + piperazine Thiazole + pyrazole
Halogen Substituents 2,4-Dichloro-5-methylphenyl 4-Fluorophenyl/4-chlorophenyl
Crystallographic System Not reported in evidence Triclinic (P̄1)
Asymmetric Unit Not reported Two independent molecules

Piperazine Derivatives (–4)

  • 4-(2-Methoxyphenyl)piperazinone (): Shares a piperazine core but lacks sulfonyl and isoxazole groups. The methoxyphenyl substituent may confer distinct electronic effects compared to the dichlorophenyl group in the target compound.
  • Complex Triazolone Derivatives (): These compounds feature extended piperazine-linked triazole and dioxolane systems. While structurally bulkier, they highlight the versatility of piperazine in drug design, particularly for optimizing pharmacokinetic properties like metabolic stability .

Functional Group and Pharmacological Implications

  • Sulfonyl Linkers : Sulfonyl groups in the target compound and ’s derivatives improve solubility and may facilitate interactions with polar enzyme pockets.
  • Heterocyclic Diversity : Isoxazole (target) vs. thiadiazole () or triazole () rings influence metabolic pathways. Isoxazoles are prone to ring-opening under acidic conditions, whereas thiadiazoles exhibit greater aromatic stability .

Q & A

Q. Key Considerations :

  • Reaction yields are influenced by solvent polarity (e.g., DMF enhances nucleophilicity) and temperature control (60–80°C for optimal kinetics) .
  • Intermediate characterization via 1^1H/13^13C NMR and LC-MS is critical to confirm structural integrity .

Basic: How is the structural identity of this compound validated in academic research?

Q. Methodological Approach :

  • Spectroscopic Analysis :
    • NMR : 1^1H NMR (δ 7.8–8.2 ppm for aromatic protons) and 13^13C NMR (distinct peaks for sulfonyl and isoxazole carbons) .
    • HRMS : Exact mass matching the molecular formula (C17_{17}H20_{20}Cl2_2N3_3O3_3S).
  • X-ray Crystallography : Resolves bond lengths and angles, confirming spatial arrangement (e.g., piperazine chair conformation) .

Q. Table 1: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 2.4 ppm (CH3_3-isoxazole), δ 3.6 ppm (piperazine-CH2_2)
X-rayDihedral angle: 85° between sulfonyl and isoxazole

Advanced: How do solvent choices impact reaction kinetics and product distribution during synthesis?

Q. Experimental Design :

  • Solvent Screening : Test polar aprotic (DMF, DMSO), polar protic (MeOH), and non-polar (toluene) solvents.
    • DMF : Accelerates nucleophilic substitution but may increase side reactions (e.g., over-alkylation) .
    • Chloroform : Enhances selectivity in coupling steps due to moderate polarity .
  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to determine rate constants (kk) under varying conditions.

Q. Data Contradiction Analysis :

  • Conflicting reports on optimal solvents (e.g., DMF vs. dichloromethane) may arise from differences in starting material solubility or catalyst compatibility. Systematic DOE (Design of Experiments) is recommended to resolve discrepancies .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Case Study :

  • Antimicrobial vs. Antitumor Activity : Structural analogs with fluorophenyl or thiadiazole groups show divergent activities (Table 2) .
    • Hypothesis : The dichlorophenylsulfonyl group in the target compound may prioritize kinase inhibition over antimicrobial effects.

Q. Table 2: Biological Activity Comparison of Structural Analogs

Compound FeatureActivity (IC50_{50})Reference
Fluorophenyl-sulfonylAntimicrobial (MIC: 8 µg/mL)
Thiadiazole-pyrazole hybridAntitumor (IC50_{50}: 2 µM)

Q. Methodological Resolution :

  • Dose-Response Assays : Standardize protocols (e.g., MTT for cytotoxicity, broth microdilution for MIC).
  • SAR Studies : Modify substituents (e.g., replace Cl with F) to isolate pharmacophores .

Advanced: What strategies optimize yield and purity in large-scale synthesis?

Q. Process Optimization :

  • Catalyst Selection : Triethylamine or DBU for deprotonation, reducing side-product formation .
  • Workflow Design :
    • Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic steps .
  • Analytical QC :
    • HPLC-PDA : Detect impurities <0.1% (e.g., unreacted sulfonyl chloride) .

Q. Table 3: Yield Optimization Parameters

ParameterOptimal RangeImpact on Purity
Temperature60–70°CReduces degradation
Catalyst Loading1.2 eq.Minimizes byproducts
Reaction Time12–16 hrsBalances completion vs. side reactions

Basic: What spectroscopic techniques are critical for characterizing this compound’s stability?

  • FT-IR : Track sulfonyl (S=O, 1350–1150 cm1^{-1}) and isoxazole (C-O-C, 950 cm1^{-1}) stability under stress conditions (heat, light) .
  • DSC/TGA : Determine decomposition temperature (TdT_d) and hygroscopicity .

Advanced: How does the electronic nature of substituents influence reactivity in downstream derivatization?

Q. Computational & Experimental Analysis :

  • Hammett Studies : Electron-withdrawing groups (Cl, SO2_2) on the phenyl ring increase electrophilicity at the piperazine nitrogen, facilitating alkylation .
  • DFT Calculations : Predict charge distribution (e.g., Mulliken charges) to guide functionalization sites .

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